Rate Acceleration in Palladium-Catalyzed Stille Cross-Coupling
In palladium-catalyzed Stille cross-coupling reactions between olefinic stannanes and electrophiles, the use of tri(2-furyl)phosphine (TFP) as a ligand results in a dramatic rate enhancement compared to the standard ligand triphenylphosphine (PPh₃). [1]
| Evidence Dimension | Relative reaction rate (k_rel) |
|---|---|
| Target Compound Data | TFP as ligand for Pd |
| Comparator Or Baseline | PPh₃ as ligand for Pd (baseline rate = 1) |
| Quantified Difference | Rate acceleration factor of 10² to 10³ (100- to 1000-fold) |
| Conditions | Pd-catalyzed Stille coupling; Pd₂(dba)₃ as Pd source; various solvents and electrophiles |
Why This Matters
This order-of-magnitude rate advantage allows for lower catalyst loadings, milder reaction temperatures, and significantly shorter process cycle times in industrial Stille coupling applications.
- [1] Farina, V.; Krishnan, B. J. Am. Chem. Soc. 1991, 113, 9585–9595. View Source
